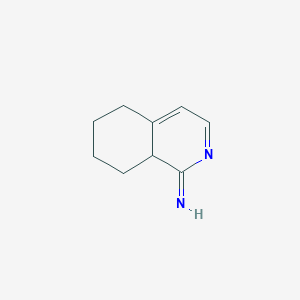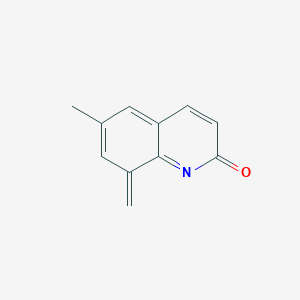
5-Iododiazinan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iododiazinan-3-one: is a heterocyclic organic compound that features an iodine atom attached to a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iododiazinan-3-one typically involves the iodination of diazinan-3-one. One common method includes the reaction of diazinan-3-one with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst like silver nitrate to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize the reaction conditions, such as temperature and pressure, to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Iododiazinan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products:
Oxidation: Formation of iodinated oxides.
Reduction: Formation of deiodinated diazinan-3-one.
Substitution: Formation of substituted diazinan-3-one derivatives.
Scientific Research Applications
Chemistry: 5-Iododiazinan-3-one is used as a building block in organic synthesis. Its iodine atom serves as a versatile functional group for further chemical modifications.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities. Its derivatives may exhibit bioactivity against specific molecular targets.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Iododiazinan-3-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to enzymes or receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
5-Chlorodiazinan-3-one: Similar structure but with a chlorine atom instead of iodine.
5-Bromodiazinan-3-one: Contains a bromine atom in place of iodine.
5-Fluorodiazinan-3-one: Features a fluorine atom instead of iodine.
Uniqueness: 5-Iododiazinan-3-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs
Properties
Molecular Formula |
C4H7IN2O |
|---|---|
Molecular Weight |
226.02 g/mol |
IUPAC Name |
5-iododiazinan-3-one |
InChI |
InChI=1S/C4H7IN2O/c5-3-1-4(8)7-6-2-3/h3,6H,1-2H2,(H,7,8) |
InChI Key |
LFXQJUFAMMNFBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNNC1=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B15135118.png)
![sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate](/img/structure/B15135120.png)


![4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B15135143.png)

![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B15135158.png)

